N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide
Description
N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide is a structurally complex molecule featuring a benzodioxole core linked to a sulfamoyl ethyl group and a cyclohexenyl ethyl substituent. The benzodioxole moiety (C₇H₆O₂) is known for enhancing metabolic stability in pharmaceuticals due to its electron-rich aromatic system and resistance to oxidative degradation. The cyclohexenyl group (C₆H₉) contributes lipophilicity, influencing membrane permeability and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c21-18(15-6-7-16-17(12-15)25-13-24-16)19-10-11-26(22,23)20-9-8-14-4-2-1-3-5-14/h4,6-7,12,20H,1-3,5,8-11,13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPUKIUUYJLEND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Sulfamoyl Group: This step involves the reaction of an amine with sulfuryl chloride to form the sulfamoyl group.
Attachment of the Cyclohexene Moiety: This can be done through a Heck reaction, where a cyclohexene derivative is coupled with an appropriate halide.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, such as using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene moiety, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the sulfamoyl group, converting it to an amine.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides, diols
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide:
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for novel polymers.
Biological Studies: It can be used as a probe to study biological pathways involving sulfamoyl groups or benzodioxole rings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring could participate in π-π interactions, while the sulfamoyl group might form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole Moieties
Compound 5bd (N-[2-(4-Acetylanilino)-4-hydroxy-1,3-thiazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide):
- Shared Features : Both compounds contain the benzodioxole-5-carboxamide group.
- Key Differences: Heterocyclic Core: Compound 5bd incorporates a 1,3-thiazole ring, whereas the target compound lacks heterocyclic systems beyond benzodioxole. Functional Groups: The thiazole in 5bd is substituted with an acetylanilino group, contrasting with the sulfamoyl-cyclohexenyl chain in the target.
- Implications :
Cyclohexenyl-Containing Analogues
Pyrido-Pyrimidinone Derivatives (e.g., 2-(3,4-dimethoxyphenyl)-7-[4-(methylamino)cyclohex-1-en-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one):
- Shared Features : Cyclohexenyl groups are present in both structures.
- Key Differences: Core Structure: The pyrido-pyrimidinone scaffold in compounds is absent in the target. Substituents: The cyclohexenyl group in these derivatives is functionalized with methylamino or dimethylamino groups, unlike the sulfamoyl-ethyl linkage in the target.
- Implications: The amino groups in compounds may confer basicity, whereas the sulfamoyl group in the target introduces acidity (pKa ~10–11 for sulfonamides), influencing ionization and solubility.
Phenolic Cyclohexenyl Derivatives (e.g., 4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol):
- Shared Features : Cyclohexenyl-ethyl chains are common.
- Key Differences: Functional Groups: The phenolic compound substitutes the sulfamoyl group with a dimethylamino group.
Data Tables
Table 1: Functional Group Comparison
Table 2: Inferred Physicochemical Properties
Research Findings and Implications
- Synthetic Complexity : The cyclohexenyl-ethyl-sulfamoyl chain in the target may require specialized coupling reagents (e.g., EDCI/HOBt for sulfonamide formation), contrasting with the Hantzsch cyclization used for thiazole-containing analogues.
- Biological Activity : While direct activity data are unavailable, the benzodioxole and sulfamoyl motifs are associated with kinase inhibition and anti-inflammatory effects in related compounds.
Biological Activity
N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a benzodioxole moiety, which is known for its diverse biological properties. The molecular formula is , with a molecular weight of 408.5 g/mol. The IUPAC name is N-(cyclohexen-1-yl)-N-ethyl-2-(1-methyl-5-sulfamoylbenzimidazol-2-yl)sulfanylacetamide.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O3S2 |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | N-(cyclohexen-1-yl)-N-ethyl-2-(1-methyl-5-sulfamoylbenzimidazol-2-yl)sulfanylacetamide |
| InChI Key | ADBNYCUPNFJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate the activity of various enzymes and receptors, leading to significant physiological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, influencing signaling pathways related to inflammation and cancer progression.
Biological Activity and Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
1. Anticancer Activity
Studies have shown that compounds with similar structural motifs exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The sulfamoyl group is particularly noted for enhancing the compound's ability to penetrate cellular membranes and interact with intracellular targets.
2. Anti-inflammatory Effects
The benzodioxole moiety has been associated with anti-inflammatory activity, making this compound a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators.
3. Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens, which could be explored further in the context of drug development for infectious diseases.
Case Studies and Research Findings
Several studies have investigated the biological properties of related compounds, providing insights into the potential effects of this compound.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of benzodioxole derivatives for their anticancer activity against human cancer cell lines. The results indicated that compounds with sulfamoyl groups exhibited enhanced cytotoxicity compared to their counterparts without this functional group .
Case Study 2: Anti-inflammatory Mechanisms
Research in Pharmacology Reports demonstrated that benzodioxole derivatives could significantly reduce inflammation in animal models by inhibiting NF-kB signaling pathways. This suggests that this compound may have similar effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
